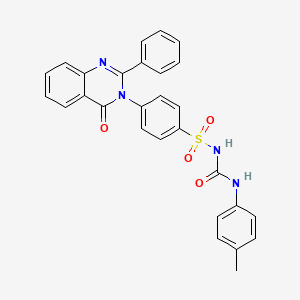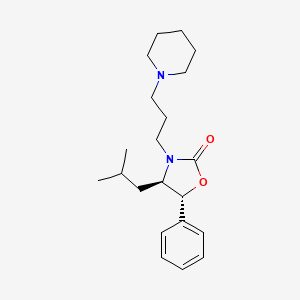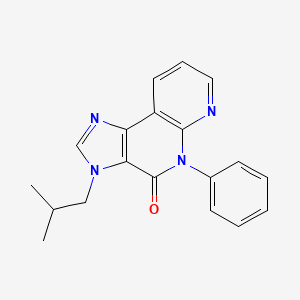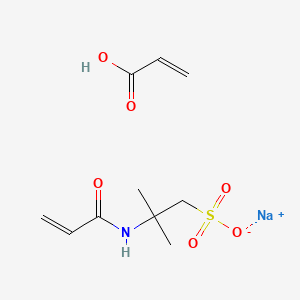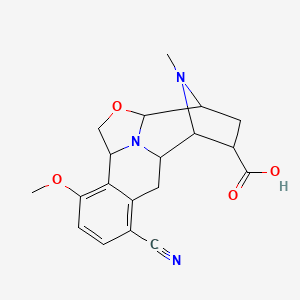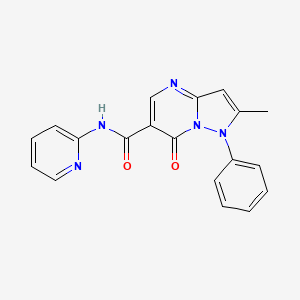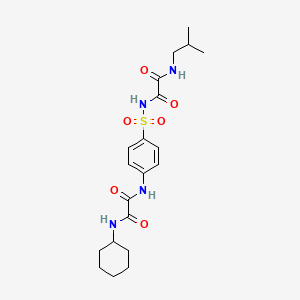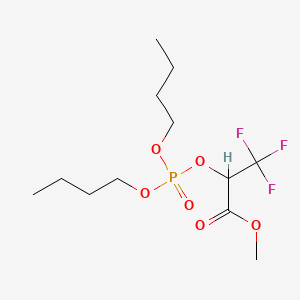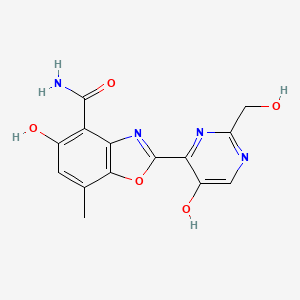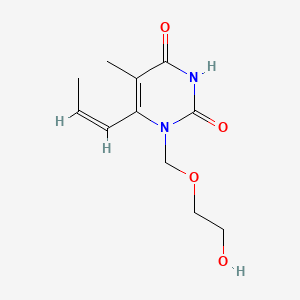
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)-: is a synthetic organic compound belonging to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a hydroxyethoxy methyl group, a methyl group, and a propenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Hydroxyethoxy Methyl Group: This step involves the alkylation of the pyrimidinedione core with a suitable hydroxyethoxy methylating agent, such as 2-chloroethanol, in the presence of a base like sodium hydride.
Addition of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base like potassium carbonate.
Incorporation of the Propenyl Group: The propenyl group is typically added through a Wittig reaction, where a phosphonium ylide reacts with the pyrimidinedione core to form the desired propenyl-substituted product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core, potentially converting them to hydroxyl groups.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Epoxides, diols.
Reduction Products: Hydroxyl-substituted pyrimidinediones.
Substitution Products: Various nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.
Medicine:
Drug Development: Its unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly antiviral and anticancer agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The hydroxyethoxy methyl group and propenyl group play crucial roles in its binding affinity and specificity. The compound may also interfere with nucleic acid synthesis by mimicking natural nucleotides, leading to the incorporation of faulty bases and subsequent disruption of DNA or RNA function.
Comparison with Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
Comparison:
- Structural Differences: The similar compounds listed above differ in the substituents attached to the pyrimidinedione core. For example, one has a benzyloxy benzyl group, while another has a phenylthio group.
- Unique Properties: The presence of the propenyl group in 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
- Applications: While all these compounds may share some applications in enzyme inhibition and drug development, the specific substituents can significantly influence their efficacy, selectivity, and overall utility in various fields.
Properties
CAS No. |
131194-18-8 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-[(Z)-prop-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4/c1-3-4-9-8(2)10(15)12-11(16)13(9)7-17-6-5-14/h3-4,14H,5-7H2,1-2H3,(H,12,15,16)/b4-3- |
InChI Key |
LEKVAAOSHBGFQT-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\C1=C(C(=O)NC(=O)N1COCCO)C |
Canonical SMILES |
CC=CC1=C(C(=O)NC(=O)N1COCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



